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For Immediate Release

MORRISVILLE, N.C. – [Current Date] – This guide provides a comparative analysis of the

safety profiles of Forvisirvat, a novel SIRT6 activator in late-stage clinical development for

Major Depressive Disorder (MDD), and the established class of Serotonin-Norepinephrine

Reuptake Inhibitors (SNRIs). This document is intended for researchers, scientists, and drug

development professionals, offering a synthesis of available clinical trial data to inform ongoing

and future research in the treatment of MDD.

Forvisirvat, with its unique epigenetic mechanism of action, represents a potential new

paradigm in antidepressant therapy.[1] As it progresses through clinical trials, a thorough

understanding of its safety profile in relation to standard-of-care treatments like SNRIs is

crucial.

Executive Summary of Safety Profiles
Preliminary data from a Phase 2 clinical trial of Forvisirvat suggest a favorable safety and

tolerability profile.[2][3] The most frequently reported treatment-emergent adverse event was

headache, which notably occurred at a lower frequency than in the placebo group.[2][3]

Importantly, no serious adverse events were reported for participants receiving Forvisirvat.[2]

[3]
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SNRIs, as a well-established class of antidepressants, have a well-documented safety profile

characterized by a range of common adverse effects. These are primarily related to their dual

mechanism of inhibiting serotonin and norepinephrine reuptake.[4][5][6] Common side effects

include nausea, headache, dizziness, dry mouth, excessive sweating, and sexual dysfunction.

[4][7][8][9][10] While generally considered safe for most patients, SNRIs can be associated with

more serious, albeit rarer, complications such as increased blood pressure, serotonin

syndrome, and a discontinuation syndrome upon abrupt cessation of treatment.[4][7][8]

Quantitative Analysis of Treatment-Emergent
Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events

(TEAEs) for Forvisirvat from its Phase 2 clinical trial (SP-624-201) and for a representative

SNRI, Duloxetine, as compiled from pooled data from placebo-controlled trials. This

juxtaposition allows for an indirect comparison of the safety profiles.
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Adverse Event
Forvisirvat (20
mg/day)[2][3]

Placebo
(Forvisirvat
Trial)[2][3]

Duloxetine (60
mg/day)

Placebo
(Duloxetine
Trials)

Gastrointestinal

Nausea N/A N/A 23% 8%

Dry Mouth N/A N/A 13% 5%

Constipation N/A N/A 9% 4%

Diarrhea N/A N/A 9% 6%

Nervous System

Headache 8.1% 11.5% 14% 14%

Dizziness N/A N/A 10% 5%

Somnolence N/A N/A 10% 3%

Other

Insomnia N/A N/A 9% 5%

Fatigue N/A N/A 9% 5%

Hyperhidrosis

(Excessive

Sweating)

N/A N/A 6% 2%

Discontinuation

due to Adverse

Events

3.7% (6/161) 3.2% (5/156) 9% 4%

Note: "N/A" indicates that the data for that specific adverse event was not reported in the

primary publication for the Forvisirvat Phase 2 trial. The Duloxetine data is representative of

typical findings in its clinical development program.

Experimental Protocols
Forvisirvat (SP-624-201 Clinical Trial)
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The safety and efficacy of Forvisirvat were evaluated in a Phase 2, multicenter, double-blind,

randomized, placebo-controlled study (NCT04479852).[2][3]

Participants: Adults who met the DSM-5 criteria for moderate to severe Major Depressive

Disorder and had discontinued other psychoactive medications.[2][3]

Intervention: Participants were randomized to receive either Forvisirvat 20 mg daily or a

placebo for 4 weeks.[2][3]

Safety Assessment: Safety and tolerability were assessed through the systematic collection

of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to

discontinuation. The incidence, severity, and causality of AEs were recorded at each study

visit. Vital signs, electrocardiograms (ECGs), and clinical laboratory tests were also

monitored throughout the study.

SNRIs (General Methodology for Pivotal Trials)

The safety assessment for SNRIs in their pivotal clinical trials generally follows a standardized

methodology, as exemplified by the development programs for drugs like duloxetine and

venlafaxine.

Study Design: Typically, these are large, randomized, double-blind, placebo-controlled trials,

often with an active comparator arm.

Data Collection: Treatment-emergent adverse events are systematically collected at each

study visit using a standardized questionnaire or through spontaneous reporting by the

participants. The severity and relationship to the study drug are assessed by the investigator.

Monitoring: Regular monitoring of vital signs (including blood pressure), weight, ECGs, and

comprehensive laboratory panels (hematology, chemistry, and urinalysis) is conducted to

identify any potential safety signals. Specific rating scales for assessing side effects like

sexual dysfunction may also be employed.
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Caption: Workflow for a comparative safety assessment in a clinical trial.

Concluding Remarks
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The available data suggests that Forvisirvat has a distinct and potentially more favorable

safety profile compared to the established SNRI class of antidepressants. The lower incidence

of headache compared to placebo and the absence of serious adverse events in the Phase 2

trial are encouraging.[2][3] However, it is important to note that this comparison is indirect and

based on a limited dataset for Forvisirvat. The ongoing Phase 2b/3 clinical trial

(NCT06254612) will provide more comprehensive safety data and allow for a more robust

assessment of Forvisirvat's safety and tolerability in a larger patient population.[1][2]

Researchers and clinicians should await the results of these larger trials to draw definitive

conclusions about the comparative safety of Forvisirvat and SNRIs.
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at: [https://www.benchchem.com/product/b15586546#comparative-analysis-of-the-safety-
profiles-of-forvisirvat-and-snris]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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